5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-ureidomethyl-1H-imidazole
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Overview
Description
5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-ureidomethyl-1H-imidazole is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dichlorophenylthio group, an isopropyl group, and a ureidomethyl group attached to an imidazole ring, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-ureidomethyl-1H-imidazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 3,5-dichlorophenylthiol with an appropriate imidazole derivative under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-ureidomethyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenylthio group, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium, room temperature to elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, low to moderate temperatures.
Substitution: Amines, thiols; conditionspolar aprotic solvents, mild to moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted imidazole derivatives
Scientific Research Applications
5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-ureidomethyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-ureidomethyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichlorophenyl isothiocyanate
- 3,5-Dichlorophenyl isocyanate
- 4-Isopropyl-1-methyl-2-ureidomethyl-1H-imidazole
Uniqueness
Compared to similar compounds, 5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-ureidomethyl-1H-imidazole stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the dichlorophenylthio group enhances its potential for interactions with biological targets, while the imidazole ring provides a versatile scaffold for further modifications.
Properties
CAS No. |
178979-81-2 |
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Molecular Formula |
C15H18F2N4OS |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
[5-(3,5-difluorophenyl)sulfanyl-1-methyl-4-propan-2-ylimidazol-2-yl]methylurea |
InChI |
InChI=1S/C15H18F2N4OS/c1-8(2)13-14(21(3)12(20-13)7-19-15(18)22)23-11-5-9(16)4-10(17)6-11/h4-6,8H,7H2,1-3H3,(H3,18,19,22) |
InChI Key |
BSXBSIAQKCJKOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N(C(=N1)CNC(=O)N)C)SC2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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